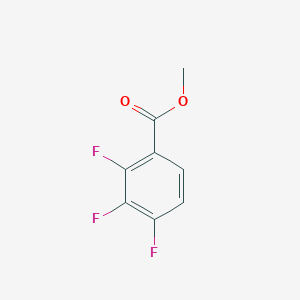

Methyl 2,3,4-trifluorobenzoate

Description

Significance of Organofluorine Compounds in Advanced Synthetic Methodologies

Organofluorine chemistry is a significant and dynamic area of organic synthesis and material science. mdpi.com The inclusion of fluorine atoms in organic molecules can lead to improved physical, chemical, and biological properties, with applications ranging from pharmaceuticals to advanced materials. mdpi.com The introduction of fluorine can bestow beneficial traits such as increased metabolic stability, lipophilicity, and bioactivity. mdpi.comchinesechemsoc.org This has resulted in a notable increase in the number of commercial pharmaceuticals and agrochemicals that contain fluorine. mdpi.comchinesechemsoc.org

The synthesis of these compounds is a key focus for chemists, as naturally occurring organofluorine molecules are rare. mdpi.comchinesechemsoc.org Consequently, a variety of methods and reagents have been developed to introduce fluorine into organic molecules. mdpi.comchinesechemsoc.org Fluorine-containing building blocks are also crucial for constructing more complex molecules. mdpi.com The development of new fluorination techniques continues to be an active area of research, with a focus on improving efficiency, selectivity, and environmental sustainability. numberanalytics.com

The Strategic Importance of Polyfluorinated Benzoate (B1203000) Esters as Synthetic Precursors

Polyfluorinated benzoate esters are valuable intermediates in the synthesis of a variety of organic compounds. Their unique chemical properties make them useful building blocks in the development of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms can enhance the biological activity and metabolic stability of the final products.

These esters are used in the synthesis of more complex molecules, including those with applications in material science. For instance, they are involved in creating polymers and advanced materials that exhibit high thermal stability and chemical resistance. smolecule.comnumberanalytics.com The reactivity of polyfluorinated benzoate esters can be tailored by the number and position of the fluorine atoms on the benzene (B151609) ring, allowing for a degree of control in synthetic design.

Positioning of Methyl 2,3,4-Trifluorobenzoate within the Trifluorobenzoate Isomer Landscape

This compound is one of several isomers of trifluorobenzoate, each distinguished by the arrangement of the three fluorine atoms on the benzene ring. This specific substitution pattern influences the compound's chemical reactivity and physical properties.

Other isomers, such as methyl 2,4,5-trifluorobenzoate (B226587) and methyl 2,4,6-trifluorobenzoate, have their own distinct characteristics and applications. nih.govvulcanchem.com The electronic effects of the fluorine atoms at different positions alter the reactivity of the ester group and the aromatic ring. For example, the electron-withdrawing nature of the fluorine atoms in this compound makes the benzene ring susceptible to certain types of reactions. smolecule.com A general synthesis for this compound involves the esterification of 2,3,4-trifluorobenzoic acid with methanol (B129727). chemicalbook.com

Chemical Properties and Synthesis

Physical and Chemical Properties

This compound is a liquid at room temperature. cymitquimica.com It is characterized by the following properties:

| Property | Value |

| CAS Number | 773873-68-0 chemicalbook.comfluorochem.co.ukkeyorganics.net |

| Molecular Formula | C8H5F3O2 chemicalbook.comcymitquimica.comkeyorganics.net |

| Molecular Weight | 190.12 g/mol chemicalbook.com |

Synthesis

A common method for the synthesis of this compound is the esterification of 2,3,4-trifluorobenzoic acid. chemicalbook.com A general procedure involves reacting 2,3,4-trifluorobenzoic acid with methanol in the presence of thionyl chloride. The mixture is heated for an extended period, and the resulting product is purified by column chromatography. This method has been reported to yield the product as a colorless oil. chemicalbook.com

Applications in Research

This compound serves as a versatile intermediate in organic synthesis. It is a precursor for the synthesis of more complex molecules. For example, it can be used to create methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate through chlorosulfonation. smolecule.com This derivative is then utilized in the synthesis of various organosulfur compounds. smolecule.com

The reactivity of the trifluorinated ring allows for further functionalization, making it a valuable building block in the development of new chemical entities.

Spectroscopic Data

The structure of this compound can be confirmed using spectroscopic techniques. The 1H NMR spectrum in deuterochloroform (CDCl3) typically shows a singlet for the methyl protons (OCH3) at approximately 3.95 ppm. The protons on the aromatic ring appear as multiplets in the regions of 7.03 ppm (H6) and 7.74 ppm (H5). chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPAOEXOUXURFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-68-0 | |

| Record name | methyl 2,3,4-trifluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for Methyl 2,3,4 Trifluorobenzoate

Conventional Esterification Techniques for Methyl 2,3,4-Trifluorobenzoate

The most common and direct method for synthesizing this compound is the Fischer esterification of 2,3,4-trifluorobenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol (B129727).

A typical laboratory-scale synthesis involves dissolving 2,3,4-trifluorobenzoic acid in dry methanol, followed by the dropwise addition of a catalyst, such as thionyl chloride, at reduced temperatures. The reaction mixture is then heated for an extended period to drive the equilibrium towards the ester product. chemicalbook.com

Optimized Reaction Parameters and Mechanistic Considerations

The efficiency of the Fischer esterification for producing this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of catalyst.

Reaction Parameters:

| Parameter | Condition | Rationale |

| Temperature | 60-65 °C | To accelerate the reaction rate without significant side product formation. chemicalbook.com |

| Reaction Time | Up to 3 days | To ensure the reaction proceeds to completion, maximizing the yield. chemicalbook.com |

| Atmosphere | Inert (e.g., Argon) | To prevent the reaction of the acid chloride intermediate with atmospheric moisture. chemicalbook.com |

| Catalyst | Thionyl Chloride | Acts as both a catalyst and a dehydrating agent, shifting the equilibrium towards the product. |

The mechanism of this esterification proceeds through the initial activation of the carboxylic acid by the acid catalyst. In the case of using thionyl chloride, an acid chloride intermediate is formed, which is highly reactive towards nucleophilic attack by methanol. The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring increases the electrophilicity of the carbonyl carbon, facilitating this attack. However, the steric hindrance from the ortho-fluorine atom can influence the reaction rate.

Post-Synthetic Purification and Isolation Protocols

Following the reaction, the crude this compound must be isolated and purified to remove unreacted starting materials, the catalyst, and any byproducts.

The typical purification protocol involves:

Solvent Removal: The excess methanol and volatile byproducts are removed under reduced pressure.

Extraction: The resulting residue is then subjected to an extractive workup. For instance, it can be extracted with a nonpolar solvent like pentane. chemicalbook.com

Chromatography: For higher purity, column chromatography on silica (B1680970) gel is employed. A common eluent system is a mixture of hexane (B92381) and diethyl ether. chemicalbook.com

The final product is typically obtained as a colorless oil. chemicalbook.com The purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Emerging Synthetic Strategies for Polyfluorinated Benzoate (B1203000) Scaffolds

While direct esterification is a reliable method, the broader field of organofluorine chemistry is continually evolving, with new strategies emerging for the synthesis and functionalization of polyfluorinated aromatic compounds, including benzoate esters. These methods offer alternative routes and opportunities for creating structural diversity.

Photocatalytic Hydrodefluorination (HDF) Approaches for Benzoates

Photocatalytic hydrodefluorination (HDF) is a modern technique that allows for the selective replacement of a carbon-fluorine (C-F) bond with a carbon-hydrogen (C-H) bond. This method can be conceptually applied to the synthesis of specific fluorinated benzoates from more heavily fluorinated precursors. While direct application to this compound synthesis is a subject for further research, the principle offers a potential pathway. For example, a hypothetical route could involve the selective hydrodefluorination of methyl tetrafluorobenzoate. The success of such a reaction would depend on the ability to control the regioselectivity of the C-F bond cleavage.

Directed C-F Bond Functionalization in Fluorinated Aryl Systems

The targeted functionalization of C-F bonds is a significant area of research in synthetic chemistry. Instead of removing fluorine atoms, this approach aims to replace them with other functional groups. This strategy is particularly relevant for creating diverse libraries of fluorinated molecules from a common polyfluorinated starting material. For instance, nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated benzoates can be used to introduce other substituents. The electron-withdrawing nature of the fluorine atoms and the ester group activates the aromatic ring towards nucleophilic attack. While not a direct synthesis of this compound itself, this methodology is crucial for the subsequent modification of the polyfluorinated ring, enabling the creation of more complex derivatives.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systemschemicalbook.comtandfonline.comniscpr.res.in

NMR spectroscopy is a powerful tool for probing the structure of fluorinated molecules due to the high sensitivity and 100% natural abundance of the 19F nucleus. wikipedia.orgaiinmr.com Both proton (1H) and fluorine (19F) NMR are instrumental in the analysis of Methyl 2,3,4-trifluorobenzoate.

Proton (1H) NMR Characterizationchemicalbook.comniscpr.res.in

The 1H NMR spectrum of this compound provides key information about the hydrogen atoms in the molecule. savemyexams.comcognitoedu.org The spectrum is characterized by signals from the methyl ester group and the aromatic protons. chemicalbook.com The methyl (OCH3) protons typically appear as a singlet, while the aromatic protons (H5 and H6) exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms. chemicalbook.commdpi.com

In a typical deuterated chloroform (B151607) (CDCl3) solvent, the methyl protons present a sharp singlet. The aromatic protons, H5 and H6, appear as multiplets in the aromatic region of the spectrum. chemicalbook.com The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the ester group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| OCH3 | 3.95 | s (singlet) | 3H |

| H6 | 7.03 | m (multiplet) | 1H |

| H5 | 7.74 | m (multiplet) | 1H |

Fluorine (19F) NMR for Monitoring and Structural Assignmenttandfonline.comniscpr.res.in

19F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts, which minimizes signal overlap. wikipedia.orgicpms.cz The 19F NMR spectrum of this compound shows distinct signals for each of the three fluorine atoms, with their chemical shifts and coupling constants providing unambiguous structural information.

The coupling between fluorine atoms (19F-19F coupling) and between fluorine and proton atoms (19F-1H coupling) results in complex splitting patterns. tandfonline.comwikipedia.org These coupling constants are typically larger than proton-proton couplings and can be observed over several bonds. wikipedia.org Analysis of these couplings helps in the definitive assignment of each fluorine atom to its position on the benzene (B151609) ring. tandfonline.com The chemical shifts for aromatic fluorine atoms generally appear in a specific region of the 19F NMR spectrum. ucsb.edu

| Fluorine Position | Typical Chemical Shift Range (ppm, relative to CFCl3) ucsb.edu | Typical Coupling Constants (Hz) tandfonline.comwikipedia.org |

|---|---|---|

| Ortho | +80 to +170 | Jortho F-F: ~21 |

| Meta | +80 to +170 | Jmeta F-F: ~3 |

| Para | +80 to +170 | Jpara F-F: ~13 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Identificationniscpr.res.inirphouse.com

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. miamioh.edulibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C8H5F3O2.

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C8H5F3O2]+ | 190.02 | Molecular Ion (M+) |

| [C7H2F3O]+ | 159.01 | Loss of -OCH3 |

| [C7H2F3]+ | 145.01 | Loss of -COOCH3 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysisniscpr.res.in

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org The IR spectrum of this compound will exhibit distinct absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes include the C=O stretching of the ester group, C-O stretching, C-F stretching, and various vibrations of the aromatic ring. irphouse.comuwosh.edu The strong electron-withdrawing effect of the fluorine atoms can influence the frequency of the carbonyl stretch.

| Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Ester) | ~1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1475 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Fluorinated Benzoate (B1203000) Complexesresearchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org While obtaining a single crystal of this compound itself might be the primary goal, studies on related fluorinated benzoate complexes provide valuable insights into the solid-state packing and intermolecular interactions. nih.govresearchgate.net

Computational Chemistry Approaches in the Study of Methyl 2,3,4 Trifluorobenzoate and Fluorinated Analogues

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of multi-electron systems, including complex organic molecules. mdpi.com For fluorinated benzoates, DFT calculations, particularly using the popular B3LYP functional, are widely employed to gain insights into their molecular geometry, electronic properties, and reactivity. researchgate.netacs.orgscielo.org.bo

The presence of multiple electron-withdrawing fluorine atoms on the benzene (B151609) ring, in conjunction with the methyl ester group, creates a unique electronic distribution in Methyl 2,3,4-trifluorobenzoate. DFT calculations can precisely map this distribution. Analysis of the molecular electrostatic potential (MEP) helps identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of nucleophilic and electrophilic attack. bohrium.com For instance, in related fluorinated compounds, DFT has been used to calculate Fukui indices to pinpoint reactive sites.

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies lower reactivity. bohrium.com Natural Bond Orbital (NBO) analysis, another DFT-based technique, provides detailed information about charge transfer and intramolecular interactions, such as hyperconjugation. bohrium.commdpi.com Studies on analogous fluorinated benzoates show that fluorine substitution significantly alters the electronic distribution, pulling electron density from the aromatic ring.

| Property | Description | Typical Application |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicator of chemical reactivity and kinetic stability. bohrium.com |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. bohrium.com |

| NBO Charges | Atomic charges calculated via Natural Bond Orbital analysis. | Quantifies electron distribution and intramolecular charge transfer. mdpi.com |

| Fukui Indices | Measures the change in electron density at a point when the number of electrons changes. | Predicts regioselectivity for nucleophilic and electrophilic attacks. |

High-Level Ab Initio Methods (e.g., MP2, B3LYP) for Energetic and Mechanistic Investigations

For more accurate energetic and mechanistic evaluations, high-level ab initio methods are often employed. While B3LYP is technically a hybrid DFT functional, its widespread use and performance place it alongside methods like Møller-Plesset perturbation theory of the second order (MP2) for these investigations. arxiv.orgacs.org These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—which is crucial for accurately calculating reaction energies and activation barriers. ut.ee

In studies of fluorinated systems, MP2 and other high-level methods have been used to calculate interaction energies in dimers and complexes, providing insight into non-covalent forces. researchgate.net For example, the CCSD(T) interaction energy, often considered the "gold standard" in quantum chemistry, can be estimated from MP2 calculations. researchgate.net Comparisons between DFT and MP2 methods are common to validate the results; for instance, B3LYP and MP2 have been used to compute hyperfine splittings of fluorinated benzene radical cations, with results showing reasonable agreement with experimental data. researchgate.net

For complex reaction intermediates, such as those in glycosylation reactions involving fluorinated benzoate (B1203000) protective groups, various DFT functionals are often benchmarked against higher-level methods like DLPNO-CCSD(T) to find the most reliable and computationally efficient approach. acs.org Such studies have suggested that the B3LYP functional, combined with dispersion corrections (B3LYP-D3), provides a good balance of accuracy and cost for these complex systems. acs.org These high-level calculations are essential for constructing accurate potential energy surfaces and elucidating detailed reaction pathways.

| Method | Type | Strengths | Common Applications in Fluorinated Systems |

|---|---|---|---|

| B3LYP | Hybrid DFT | Good balance of accuracy and computational cost for medium-sized molecules. acs.org | Geometry optimization, frequency calculations, reaction profiles. scielo.org.boacs.org |

| MP2 | Ab Initio | Accounts for electron correlation; good for non-covalent interactions. researchgate.net | Calculating interaction energies, benchmarking DFT results, refining geometries. researchgate.netut.ee |

| CCSD(T) | Ab Initio | Considered the "gold standard" for high-accuracy single-point energy calculations. | Providing benchmark energetic data for reaction intermediates and transition states. researchgate.netacs.org |

Theoretical Studies on Reaction Mechanisms and Transition States in Fluorinated Systems

Computational chemistry is indispensable for elucidating the complex reaction mechanisms of fluorinated compounds. Theoretical studies allow for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. d-nb.infonih.gov

For fluorinated benzoates, mechanistic studies have included the fragmentation of their radical anions. acs.org In one comprehensive study, the transition state for C-F bond cleavage was proposed to arise from an avoided crossing of the radical anion's Π and Σ* electronic states, which is facilitated by an out-of-plane distortion of the cleaving C-F bond. acs.org DFT calculations are frequently used to map the entire potential energy surface of a reaction, revealing the free energy profile and locating the transition state structures. d-nb.infonih.gov

The mechanisms of various reactions involving fluorinated aromatics have been investigated, including oxidative activation, nih.gov ring-opening reactions of fluorinated epoxides, mdpi.com and Pd-catalyzed decarboxylative cross-coupling of polyfluorobenzoates. acs.org In the latter, DFT calculations helped conclude that a Pd(II) species, not Pd(0), promotes the key decarboxylation step. acs.org The calculated Gibbs free energies of activation (ΔG‡) for transition states provide quantitative predictions of reaction rates and selectivity, explaining phenomena such as abnormal regioselectivity in certain reactions. mdpi.comnih.gov

| Property | Description | Significance |

|---|---|---|

| Geometry | The specific arrangement of atoms at the energy maximum. | Reveals which bonds are breaking and forming. d-nb.info |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Determines the reaction rate; a lower barrier means a faster reaction. nih.gov |

| Imaginary Frequency | A single negative vibrational frequency in the calculated vibrational spectrum. | Confirms the structure is a true first-order saddle point (a transition state). mdpi-res.com |

| Reaction Coordinate | The motion corresponding to the imaginary frequency. | Shows the path from the transition state to the products and reactants. nih.gov |

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While static quantum chemical calculations provide information on specific, stable structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of conformational changes and intermolecular interactions in a more realistic, dynamic context, such as in solution.

For flexible molecules like this compound, MD simulations can map the conformational landscape by simulating the rotation around single bonds (e.g., the C-C bond connecting the ring and the ester group) and observing the relative populations of different conformers. Although specific MD studies on this compound are not prominent in the literature, conformational analyses of related fluorinated compounds have been performed using other computational techniques, such as ab initio modeling, which show that fluorination can have a profound influence on conformational preference. rsc.orgmq.edu.au

MD simulations are particularly powerful for studying intermolecular interactions. nih.govresearchgate.net By simulating the benzoate in a solvent box or near another molecule, one can analyze the nature and lifetime of non-covalent interactions. For fluorinated aromatics, interactions such as C-H···F and C-F···F are significant in determining crystal packing and molecular recognition. rsc.org Theoretical evaluations have characterized these as weak, closed-shell interactions. researchgate.netrsc.org The polarization of the fluorinated ring can lead to complex electrostatic interactions, which can be either repulsive or attractive depending on the geometry and the electronic nature of the interacting partner. nih.govresearchgate.net MD simulations can quantify these interactions and provide insight into solvation structures and binding affinities.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Methyl 2,3,4-Trifluorobenzoate as a Key Building Block in Synthetic Sequences

This compound serves as a crucial starting material and intermediate in various synthetic pathways. Its trifluorinated benzene (B151609) ring makes it an important precursor for more complex molecules, particularly in the field of organofluorine chemistry. One notable application is its use in the synthesis of methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate. smolecule.comchemicalbook.com This transformation is typically achieved through chlorosulfonation using chlorosulfonic acid. smolecule.com The resulting compound, methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate, is a valuable reagent in its own right, prized for its dual functionality. smolecule.com The chlorosulfonyl group is a reactive site for nucleophilic substitution, allowing the introduction of sulfonamide or sulfonate ester functionalities, while the methyl ester can be further derivatized. smolecule.com This versatility makes it a key intermediate for pharmaceuticals and materials science applications. smolecule.com The synthesis begins with this compound, where the electron-deficient nature of the ring requires specific activation strategies for efficient chlorosulfonation. smolecule.com

Development of Chiral Fluorinated Benzoates for Liquid Crystalline Materials

The incorporation of fluorine atoms into the core of liquid crystal molecules is a well-established strategy to fine-tune their physical properties. tandfonline.com Chiral fluorinated benzoates, derived from precursors like this compound, are of significant interest for their application in advanced display technologies. tandfonline.comcapes.gov.brneu.edu.cn The introduction of fluorine can lead to materials with desirable characteristics such as low viscosity, low conductivity, and fast switching times. tandfonline.com

The synthesis of these materials often involves the esterification of a fluorinated benzoic acid with a chiral alcohol. capes.gov.br The specific placement of fluorine atoms on the benzoate (B1203000) ring, combined with the chirality of the molecule, can induce or enhance specific mesophases, such as the chiral smectic C (SmC*) phase, which is crucial for ferroelectric liquid crystal displays. capes.gov.br

Structure-Property Relationships: Influence of Fluoro-Substitution on Mesophase Behavior

The number and position of fluorine substituents on the benzoate core have a profound impact on the mesomorphic behavior of liquid crystalline materials. tandfonline.commdpi.com These effects stem from the unique properties of the fluorine atom, including its small size, high electronegativity, and the strong, polar carbon-fluorine bond. mdpi.combeilstein-journals.org This allows for subtle yet predictable manipulation of the final material's properties. tandfonline.commdpi.com

Key influences of fluoro-substitution include:

Transition Temperatures: Lateral fluorine substitution often leads to a reduction in melting points and clearing points (the temperature at which the material becomes an isotropic liquid). mdpi.comnih.gov This can widen the temperature range over which the liquid crystal phase is stable. mdpi.com

Mesophase Type and Stability: Fluorination can induce the formation of different liquid crystal phases (mesophases). mdpi.com For instance, terminal fluoro-substitution in calamitic (rod-like) mesogens tends to promote the formation of more ordered smectic phases over nematic phases. mdpi.combeilstein-journals.org Conversely, core-fluorination can sometimes suppress smectic phase formation. researchgate.net The stability of these phases is also affected; for example, lateral fluoro-substitution in some systems enhances the stability of tilted smectic phases. capes.gov.br

Dielectric Anisotropy (Δε): The polarity introduced by the C-F bond significantly affects the dielectric anisotropy, a critical parameter for display applications. Depending on the substitution pattern, materials with either positive or negative Δε can be engineered. beilstein-journals.orgnih.gov Fluorination is a key strategy for creating the negative Δε materials required for modern Vertical Alignment (VA) LCD technology. beilstein-journals.org

The following table summarizes the general effects of fluoro-substitution on the mesophase behavior of benzoate-containing liquid crystals based on reported findings.

| Property | Influence of Fluoro-Substitution | Research Finding |

| Melting Point | Generally decreases with lateral substitution. mdpi.comnih.gov | Lowers the energy required to break the crystal lattice, often widening the operational temperature range of the LC phase. mdpi.com |

| Mesophase Stability | Can be enhanced or suppressed depending on position. | Lateral fluoro-substitution can stabilize tilted smectic phases, while terminal substitution often promotes smectic phases. capes.gov.brmdpi.com |

| Mesophase Type | Can induce phase changes (e.g., Nematic to Smectic). | Incorporation of fluorine can enhance intermolecular interactions, leading to the formation of more ordered lamellar (smectic) structures. mdpi.comnih.gov |

| Clearing Point | Generally decreases. neu.edu.cn | The substitution can disrupt the perfect parallel alignment of molecules, reducing the temperature of the transition to the isotropic liquid state. |

| Dielectric Anisotropy | Can be engineered to be positive or negative. beilstein-journals.org | The strong dipole moment of the C-F bond allows for precise control over the overall molecular dipole, which is essential for display applications. nih.govbeilstein-journals.org |

Precursors for the Synthesis of High-Performance Fluorinated Polymers and Advanced Materials

This compound and its derivatives are valuable precursors for creating high-performance fluorinated polymers. smolecule.com These polymers are sought after for their exceptional properties, including high thermal stability, chemical resistance, and specific optical or electrical characteristics. smolecule.comacs.org The presence of the trifluorinated aromatic ring in the polymer backbone or as a side chain imparts these desirable qualities.

Facilitating Access to Diverse Fluorination Patterns in Complex Organic Targets

In medicinal chemistry and materials science, the specific arrangement of fluorine atoms in a molecule is critical for its function. This compound provides a synthetically useful scaffold for accessing complex organic molecules with diverse and specific fluorination patterns. smolecule.com Starting with the 2,3,4-trifluoro-substitution pattern, chemists can employ regioselective reactions to further functionalize the aromatic ring.

The electron-withdrawing nature of the three fluorine atoms influences the reactivity of the ring, directing further electrophilic or nucleophilic substitutions to specific positions. smolecule.com For example, the synthesis of methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate is a regioselective electrophilic aromatic substitution. smolecule.com This control allows for the construction of polysubstituted aromatic compounds that would be difficult to synthesize by other means. This strategy is crucial for creating libraries of fluorinated compounds for drug discovery, where subtle changes in the fluorination pattern can dramatically alter biological activity. ucc.iebeilstein-journals.org

Role in Stereoselective Synthesis of Oxygenated Heterocyclic Frameworks

Fluorinated building blocks are increasingly important in the synthesis of complex heterocyclic compounds, including oxygenated frameworks like furans and pyrans. ucc.iewiley.comacs.org While direct use of this compound in these specific syntheses is not extensively documented in isolation, fluorinated aromatic precursors are key to creating fluorinated heterocyclic derivatives. These derivatives are of great interest in medicinal chemistry due to the favorable changes in properties like metabolic stability and binding affinity that fluorine can impart. ucc.iebeilstein-journals.org

The synthesis of such heterocycles often involves multi-step sequences where a fluorinated fragment is incorporated early on. rsc.org Stereoselective methods are particularly important as the biological activity of chiral molecules is often dependent on a single enantiomer. nih.gov Methodologies for the stereoselective synthesis of highly functionalized dihydro-2H-pyrans and other oxygenated heterocycles have been developed, and the incorporation of fluorine-containing moieties into these scaffolds is an active area of research. nih.govmdpi.com The presence of fluorine atoms can influence the stereochemical outcome of reactions, providing a tool for chemists to control the three-dimensional structure of the target molecule. beilstein-journals.org

Future Research Directions and Unexplored Avenues

Innovations in Catalytic Systems for Selective Fluorination and Defluorination

The precise addition or removal of fluorine atoms from a polyfluorinated aromatic ring is a formidable challenge due to the strength of the carbon-fluorine (C-F) bond. springernature.com Future research will focus on developing highly selective and efficient catalytic systems to manipulate these bonds.

Selective Hydrodefluorination (HDF): A primary goal is the development of catalysts that can selectively replace a specific fluorine atom with hydrogen. For instance, the hydrodefluorination of 2,3,4,5-tetrafluorobenzoic acid with zinc in aqueous ammonia (B1221849) yields 2,3,5-trifluorobenzoic acid, demonstrating regioselectivity. fluorine1.ru Future catalytic systems will aim for even greater control, potentially targeting specific C-F bonds in molecules like methyl 2,3,4-trifluorobenzoate based on their electronic environment. Photocatalytic methods, which use visible light to drive reactions, are a promising avenue. nsf.gov These methods can break strong C–F bonds under mild conditions by an outer sphere electron transfer process, avoiding the formation of problematic metal-fluoride bonds that can hinder catalytic turnover. nsf.gov

Catalytic C-F Bond Functionalization: Beyond simple replacement with hydrogen, the direct functionalization of C-F bonds is a major frontier. researchgate.net Innovations are needed in transition-metal catalysis, particularly using earth-abundant metals like cobalt or nickel, to replace fluorine with other functional groups. researchgate.netrsc.org For example, palladium-catalyzed decarboxylative cross-coupling reactions have been shown to be facilitated by the presence of ortho-fluorine atoms on benzoate (B1203000) molecules. nsf.gov Research into dual-catalyst systems, such as Rh/Ni catalysis for C–F borylation, could provide valuable fluorinated arylboronate esters from polyfluoroarenes. nsf.gov

A comparison of current and future catalytic approaches is summarized below:

| Feature | Current Methods | Future Innovations |

| Defluorination | Use of stoichiometric reductants like zinc in harsh conditions. fluorine1.ru | Highly regioselective catalysts (e.g., noble or earth-abundant metals) under mild, photocatalytic conditions. nsf.govresearchgate.net |

| Fluorination | Often requires harsh, non-selective fluorinating agents. | Catalytic systems enabling late-stage, site-selective fluorination on complex molecules. |

| C-F Activation | Primarily stoichiometric activation, often with strong nucleophiles or hazardous reductants. researchgate.net | Catalytic activation enabling direct conversion of C-F bonds to C-C, C-N, or C-O bonds. researchgate.net |

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms is key to optimizing them. The integration of advanced spectroscopic techniques for real-time, or in situ, monitoring of reactions involving fluorinated compounds is a critical research direction. nih.gov These techniques allow chemists to observe the formation of intermediates and track the consumption of reactants as the reaction happens. nih.govnottingham.ac.uk

Key Techniques and Applications:

Operando Raman and Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor changes in vibrational modes, such as the C=O stretch in benzoate esters or the formation and breaking of C-F bonds. nih.govnottingham.ac.ukjst.go.jp This has been successfully used to monitor the curing of fluorine-containing polymers and can be adapted to track the synthesis of this compound. nih.gov Operando Raman spectroscopy has also proven effective in observing the electrochemical formation of fluorine-graphite intercalation compounds. acs.org

19F NMR Spectroscopy: As fluorine has a unique NMR-active isotope (19F), this technique is exceptionally powerful for tracking the fate of individual fluorine atoms in a molecule during a reaction. nih.gov It can provide quantitative data on the formation of products and isomers.

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, operando XAS performed at synchrotron facilities can provide invaluable information on the catalyst's electronic structure and local coordination environment during the catalytic cycle. nih.govmdpi.com

The insights gained from these techniques will enable the rapid optimization of reaction conditions and provide a deeper understanding of the complex mechanisms at play in fluorination and defluorination chemistry. nottingham.ac.uk

Predictive Computational Modeling for De Novo Design of Fluorinated Compounds

Computational chemistry is transforming how new molecules are designed. hokudai.ac.jp By using quantum chemical calculations and machine learning, researchers can predict the properties and reactivity of hypothetical fluorinated compounds before synthesizing them in the lab. hokudai.ac.jpmit.edu

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways and transition states, providing insight into reaction barriers and regioselectivity. nih.govossila.comacs.org For example, DFT can help rationalize the observed regioselectivity in the fragmentation of polyfluorinated benzoate radical anions. acs.org It can also be used to predict the structural landscape of molecules like polyfluorinated benzoic acids. researchgate.net

Machine Learning (ML) and AI: Emerging AI and ML models can be trained on large datasets of known reactions and molecular properties to predict the outcomes of new reactions or the bioactivity of novel compounds. mit.edunih.gov Recently, a multimodal deep learning model called F-CPI was developed to predict how fluorine substitution affects a compound's bioactivity. nih.gov Another area of development is the use of ML, assisted by quantum mechanics (QM), to predict 19F NMR chemical shifts, which is crucial for identifying new fluorinated molecules in screening libraries. chemrxiv.org

These predictive models will accelerate the discovery of new fluorinated molecules with desired properties, such as drug candidates or advanced materials, by prioritizing the most promising synthetic targets. hokudai.ac.jp

| Modeling Technique | Application in Fluorine Chemistry | Potential Impact on this compound Research |

| Density Functional Theory (DFT) | Calculating reaction energy barriers, modeling transition states, predicting spectroscopic properties. acs.orgbuketov.edu.kz | Rationalizing and predicting regioselectivity of C-F functionalization; guiding catalyst design. |

| Artificial Force Induced Reaction (AFIR) | Simulating reactions to discover novel transformations and viable reaction pathways. hokudai.ac.jp | Identifying new, feasible reactions for this compound. |

| Machine Learning (ML) | Predicting bioactivity changes upon fluorination (F-CPI), predicting 19F NMR shifts. nih.govchemrxiv.org | Rapidly screening virtual derivatives for potential applications; aiding in structural characterization. |

Exploration of Novel Reactivity Modes for Polyfluorinated Benzoate Derivatives

While the chemistry of the carboxylate group is well-established, the interplay between the ester functionality and the electron-deficient, polyfluorinated aromatic ring in this compound opens the door to novel reactivity.

Future Areas of Exploration:

Photoredox Catalysis: The electron-deficient nature of the trifluorophenyl ring makes it a candidate for participation in photoredox catalytic cycles. Research could explore its use as a transient electron acceptor to facilitate novel transformations at other parts of the molecule or in reactions with other substrates.

C-H Activation: Despite the presence of multiple C-F bonds, the remaining C-H bonds on the aromatic ring have unique reactivity. mt.com Research into transition-metal-catalyzed C-H functionalization could lead to the synthesis of tetra-substituted benzene (B151609) derivatives that are difficult to access through other means. researchgate.net

Decarboxylative Couplings: The carboxylate group itself can be used as a chemical handle. Palladium-catalyzed decarboxylative cross-coupling reactions, where the ester is first hydrolyzed to a carboxylic acid salt and then coupled with other molecules, are a powerful tool. nsf.govokayama-u.ac.jp Future work could expand the scope of coupling partners and catalytic systems, using the trifluoro-substitution pattern to tune reactivity.

By pushing the boundaries of known reaction types, chemists can unlock new synthetic pathways starting from polyfluorinated benzoates, leading to a wider array of complex fluorinated molecules for various applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2,3,4-trifluorobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via esterification of 2,3,4-trifluorobenzoic acid using methanol under acidic catalysis. Optimization involves controlling stoichiometry (e.g., excess methanol), temperature (reflux conditions), and catalysts (e.g., H₂SO₄). Purification via fractional distillation or column chromatography ensures high purity (>98%) . Comparative studies on fluorinated benzoate derivatives suggest that microwave-assisted synthesis may reduce reaction time and improve yields .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H-NMR : Characteristic splitting patterns for aromatic protons (e.g., δ 7.58–6.98 ppm in related dibenzothiepine derivatives) and methyl ester signals (δ ~3.8–4.0 ppm) .

- Elemental Analysis : Confirms empirical formula (e.g., C: 50.6%, H: 2.6%, F: 30.0% for C₈H₅F₃O₂) with <0.5% deviation .

- FTIR : Peaks at ~1730 cm⁻¹ (ester C=O stretch) and 1200–1100 cm⁻¹ (C-F stretches) .

Advanced Research Questions

Q. How does the fluorination pattern of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The 2,3,4-trifluoro substitution creates electron-deficient aromatic rings, enhancing reactivity in Suzuki-Miyaura couplings. Researchers should optimize ligands (e.g., SPhos) and bases (K₂CO₃) to avoid dehalogenation side reactions. Comparative studies with 2,3,4,5-tetrafluorobenzoic acid derivatives show that increased fluorine content reduces steric hindrance but may lower solubility in polar solvents .

Q. What strategies resolve contradictory data in spectroscopic characterization of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy for crystal lattice vibrations and ¹³C-NMR for carbon environments) to confirm assignments .

- Impurity Analysis : High-resolution mass spectrometry (HRMS) detects trace byproducts (e.g., hydrolyzed acids or diesters) that may skew NMR integrations .

Q. How can this compound derivatives be evaluated for antimicrobial activity, and what structural modifications enhance potency?

- Methodological Answer :

- Synthesis of Derivatives : React the ester with amines or hydrazines to form acylhydrazones or amides. For example, coupling with dibenzothiepinyl amines yielded compounds with MIC values of 4–16 µg/mL against Staphylococcus aureus .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the para position to improve biofilm inhibition. Replace the methyl ester with tert-butyl esters to enhance lipophilicity and membrane penetration .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.